molecular formula C21H34O4 B12288013 3alpha,20beta,21-Trihydroxy-5beta-pregnan-11-one

3alpha,20beta,21-Trihydroxy-5beta-pregnan-11-one

Cat. No.: B12288013
M. Wt: 350.5 g/mol
InChI Key: NGYONPIMXAHRCT-UHFFFAOYSA-N
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Description

3alpha,20beta,21-Trihydroxy-5beta-pregnan-11-one is a steroidal compound with the molecular formula C21H34O4. It is a derivative of pregnane and is characterized by the presence of three hydroxyl groups at the 3alpha, 20beta, and 21 positions, and a ketone group at the 11 position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .

Preparation Methods

The synthesis of 3alpha,20beta,21-Trihydroxy-5beta-pregnan-11-one involves multiple steps, starting from readily available steroid precursors. The synthetic route typically includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3alpha,20beta,21-Trihydroxy-5beta-pregnan-11-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Tosyl chloride, acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used but generally include various hydroxylated or ketonated derivatives of the parent compound.

Scientific Research Applications

3alpha,20beta,21-Trihydroxy-5beta-pregnan-11-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3alpha,20beta,21-Trihydroxy-5beta-pregnan-11-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to steroid receptors, modulating enzyme activity, and influencing gene expression. The exact molecular targets and pathways involved may vary depending on the specific biological context and application .

Comparison with Similar Compounds

3alpha,20beta,21-Trihydroxy-5beta-pregnan-11-one can be compared with other similar compounds, such as:

    3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one: Differing in the stereochemistry at the 20 position.

    3beta,20alpha,21-Trihydroxy-5beta-pregnane-11-one: Differing in the stereochemistry at the 3 position.

    3alpha,20beta,21-Trihydroxy-5alpha-pregnan-11-one: Differing in the stereochemistry at the 5 position.

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

17-(1,2-dihydroxyethyl)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3

InChI Key

NGYONPIMXAHRCT-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O

Origin of Product

United States

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